molecular formula C26H23F2N3O4 B1191685 LY-411575 isomer 2

LY-411575 isomer 2

Cat. No.: B1191685
M. Wt: 479.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

LY-411575 isomer 2 is a isomer of LY411575, which is a potent γ-secretase inhibitor with IC50 of 0.078 nM/0.082 nM (membrane/cell-based), also inhibits Notch clevage with withIC50 of 0.39 nM. in vitro: LY-411575 inhibits γ-secretase which can be assessed by the substrates like amyloid precursor protein (APP) and Notch S3 cleavage. LY-411575, which blocks Notch activation, results in apoptosis in primary and immortalized KS cells .  in vivo: 10 mg/kg oral dose of LY-411575 decreases brain and plasma Aβ40 and -42 dose-dependently. LY-411575 reduces cortical Aβ40 in young (preplaque) transgenic CRND8 mice (ED50 ≈ 0.6 mg/kg) and produces significant thymus atrophy and intestinal goblet cell hyperplasia at higher doses (>3 mg/kg). The therapeutic window is similar after oral and subcutaneous administration and in young and aged CRND8 mice. Both the thymus and intestinal side effects are reversible after a 2-week washout period. Three-week treatment with 1 mg/kg LY411575 reduces cortical Aβ40 by 69% without inducing intestinal effects, although a previously unreported change in coat color is observed .

Scientific Research Applications

Alzheimer's Disease and Amyloid Beta Peptides

One significant application of LY-411575 is in the field of Alzheimer's disease research. LY-411575, as a γ-secretase inhibitor, is notably involved in the reduction of β-amyloid peptide production. This action is pivotal in Alzheimer's disease research as β-amyloid peptides are major contributors to the pathogenesis of the disease. The studies demonstrated that LY-411575 effectively inhibits the production of these peptides in both normal and transgenic mice models of Alzheimer's, providing insights into potential therapeutic approaches for Alzheimer's disease (Wong et al., 2004).

Impact on Lymphopoiesis and Intestinal Cell Differentiation

Research has also shown that LY-411575 influences lymphopoiesis and intestinal cell differentiation. In studies involving mice, the administration of LY-411575 led to a decrease in thymic cellularity and impacted the differentiation of certain immune cells. Additionally, the treatment altered intestinal morphology and increased goblet cell numbers. These effects highlight the broader biological implications of LY-411575 beyond its role in Alzheimer's disease, particularly in the context of immune system modulation and gut biology (Wong et al., 2004).

Pharmacodynamics in Brain, Cerebrospinal Fluid, and Plasma

Another area of research involving LY-411575 is its pharmacodynamics, particularly in the context of brain, cerebrospinal fluid, and plasma in animal models. Studies have focused on understanding how LY-411575 affects the levels of β-amyloid in these different tissues, providing crucial information on the drug's distribution and action within the body. This research is fundamental for developing effective treatment strategies for neurological conditions such as Alzheimer's disease (Lanz et al., 2004).

Properties

Molecular Formula

C26H23F2N3O4

Molecular Weight

479.48

SMILES

C[C@](/N=C(O)/[C@](O)([H])C1=CC(F)=CC(F)=C1)([H])/C(O)=N/[C@@](C2=O)([H])C3=CC=CC=C3C4=CC=CC=C4N2C

Synonyms

(R,Z)-2-((Z)-((S)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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